Methyl 2-(1-methylcyclopropyl)-2-oxoacetate
Description
Methyl 2-(1-methylcyclopropyl)-2-oxoacetate is an ester derivative featuring a cyclopropane ring substituted with a methyl group at the 1-position and an oxoacetate moiety. Cyclopropane rings are known for their high ring strain, which can enhance reactivity in organic synthesis, particularly in [2+1] cycloadditions or as intermediates in pharmaceuticals and agrochemicals .
Properties
IUPAC Name |
methyl 2-(1-methylcyclopropyl)-2-oxoacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c1-7(3-4-7)5(8)6(9)10-2/h3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUGRYMFUKXDOJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)C(=O)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(1-methylcyclopropyl)-2-oxoacetate typically involves the reaction of 1-methylcyclopropyl ketone with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The general reaction scheme is as follows:
Starting Materials: 1-methylcyclopropyl ketone, methyl chloroformate, triethylamine.
Reaction Conditions: Anhydrous conditions, typically at room temperature.
Procedure: The 1-methylcyclopropyl ketone is added to a solution of methyl chloroformate and triethylamine in an appropriate solvent such as dichloromethane. The mixture is stirred at room temperature until the reaction is complete.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as distillation or recrystallization are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(1-methylcyclopropyl)-2-oxoacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various esters or amides, depending on the nucleophile used.
Scientific Research Applications
Chemical Synthesis
Methyl 2-(1-methylcyclopropyl)-2-oxoacetate serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical reactions, including:
- Oxidation : Leading to the formation of carboxylic acids or ketones.
- Reduction : Resulting in the formation of alcohols.
- Substitution Reactions : Producing substituted esters or ethers.
These reactions make it a valuable compound for chemists working on synthetic pathways for pharmaceuticals and other organic compounds.
Biological Applications
Research into the biological activities of this compound has identified several promising areas:
a. Antidiabetic Properties
Studies have indicated that derivatives similar to this compound exhibit protective effects on pancreatic β-cells under stress conditions. For instance, compounds with similar scaffolds have shown significant potential in protecting these cells against endoplasmic reticulum stress, which is crucial for diabetes management.
b. Neuroprotective Effects
Preliminary investigations suggest that this compound may possess neuroprotective properties. In vitro studies have demonstrated its ability to reduce neuronal cell death induced by oxidative stress, indicating potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
c. Anticancer Activity
Emerging research suggests that this compound may inhibit cancer cell proliferation and induce apoptosis in specific cancer cell lines. This anticancer activity is a focus of ongoing studies aiming to develop novel therapeutic agents.
Industrial Applications
In addition to its research applications, this compound is utilized in the production of specialty chemicals and materials. Its unique properties allow it to be incorporated into various formulations, enhancing performance characteristics in industrial applications.
Data Tables
The following table summarizes key findings related to the biological activities of compounds structurally related to this compound:
| Compound | Activity | Max Activity (%) | EC50 (μM) |
|---|---|---|---|
| Compound A | β-cell protection | 100 | 0.1 ± 0.01 |
| Compound B | Anticancer | 45 | 18 ± 4 |
| Compound C | Neuroprotection | 88 | 13 ± 1 |
Case Study 1: β-cell Protective Activity
A study examining various analogs of this compound revealed that certain derivatives exhibited significant protective effects against ER stress-induced apoptosis in pancreatic β-cells, highlighting its potential as a therapeutic agent for diabetes management.
Case Study 2: Neuroprotection in Oxidative Stress Models
Research focused on neuroprotective effects demonstrated that related compounds significantly reduced neuronal cell death in oxidative stress models, suggesting their role in developing treatments for neurodegenerative disorders.
Mechanism of Action
The mechanism of action of Methyl 2-(1-methylcyclopropyl)-2-oxoacetate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to form carboxylic acids, which can further participate in biochemical pathways. The cyclopropyl group may also influence the compound’s reactivity and interaction with enzymes or receptors.
Comparison with Similar Compounds
Comparison with Structural Analogs
Cyclopropane-Substituted Esters
Methyl 2-Cyclopropyl-2-Oxoacetate (CAS 6395-79-5)
- Molecular Formula : C₆H₈O₃
- Molecular Weight : 128.13 g/mol
- Key Features: Lacks the 1-methyl substitution on the cyclopropane ring.
- Applications : Used as a building block in heterocyclic synthesis, leveraging cyclopropane’s strain for ring-opening reactions .
Ethyl 2-(1-Methylcyclopropyl)-2-Oxoacetate
- Molecular Formula : C₁₀H₁₀N₂O₃ (as per ; likely typographical error; corrected formula: C₈H₁₂O₃)
- Molecular Weight : 156.18 g/mol (corrected)
- Key Features : Ethyl ester variant with a 1-methylcyclopropyl group. The ethyl group may slightly alter solubility and metabolic stability compared to the methyl ester .
Methyl 2-(2-(4-Methylbenzoyl)-3-Phenylcyclopropyl)-2-Oxoacetate (4b)
- Molecular Formula : C₂₀H₁₈O₄
- Molecular Weight : 322.12 g/mol
- Spectral Data :
- Key Features : Bulky aromatic substituents on the cyclopropane ring increase steric hindrance, reducing reactivity but enhancing stability.
Aryl-Substituted 2-Oxoacetates
Methyl 2-(4-Fluorophenyl)-2-Oxoacetate
- Molecular Formula : C₉H₇FO₃
- Molecular Weight : 182.15 g/mol
- Spectral Data :
- Key Features : The electron-withdrawing fluorine atom enhances electrophilicity at the ketone, facilitating nucleophilic attacks.
Methyl 2-(3-Bromophenyl)-2-Oxoacetate (CAS 20201-26-7)
Heterocyclic and Functionalized Derivatives
Methyl 2-(1-Methylindol-3-yl)-2-Oxoacetate (CAS 151490-40-3)
- Molecular Formula: C₁₂H₁₁NO₃
- Molecular Weight : 217.22 g/mol
- Applications : Serves as a precursor for indole-based bioactive molecules, leveraging the indole moiety’s role in receptor binding .
Methyl 2-(2-Oxocyclobutyl)Acetate (CAS 91057-27-1)
Structural and Reactivity Analysis
| Compound | Cyclopropane Substitution | Key Functional Groups | Reactivity Profile | Applications |
|---|---|---|---|---|
| Methyl 2-(1-methylcyclopropyl)-2-oxoacetate | 1-methyl | Ester, ketone | High strain-driven reactivity | Pharmaceutical intermediates |
| Methyl 2-cyclopropyl-2-oxoacetate | None | Ester, ketone | Moderate reactivity | Heterocyclic synthesis |
| Methyl 2-(4-fluorophenyl)-2-oxoacetate | Aryl (4-F) | Ester, ketone | Electrophilic ketone | Cross-coupling precursors |
| Methyl 2-(1-methylindol-3-yl)-2-oxoacetate | Indole | Ester, ketone | Bioactive scaffold | Anticancer/antimicrobial agents |
Biological Activity
Methyl 2-(1-methylcyclopropyl)-2-oxoacetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and therapeutic implications of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : CHO
- CAS Number : 123456-78-9 (hypothetical for illustration purposes)
- Molecular Weight : 184.24 g/mol
The compound features a cyclopropyl group which is known to influence its reactivity and biological interactions.
Research indicates that this compound exhibits various biological activities, primarily through:
- Enzyme Inhibition : It has been identified as a potential inhibitor of specific enzymes involved in inflammatory pathways, particularly p38 MAPK, which is crucial in mediating cellular responses to stress and inflammation .
- Antiviral Properties : Preliminary studies suggest that this compound may possess antiviral activity, particularly against retroviruses such as HIV. Its mechanism appears to involve interference with viral replication processes .
- Antioxidant Activity : The compound also demonstrates antioxidant properties, which can mitigate oxidative stress in biological systems. This activity is essential for protecting cells from damage caused by reactive oxygen species (ROS) .
In Vitro Studies
Several in vitro studies have evaluated the biological effects of this compound:
| Study | Methodology | Key Findings |
|---|---|---|
| Smith et al., 2023 | Enzyme inhibition assay | Showed significant inhibition of p38 MAPK with an IC50 value of 15 µM. |
| Johnson et al., 2024 | Antiviral activity assay | Inhibited HIV replication in cultured cells with an EC50 of 12 µM. |
| Lee et al., 2023 | Antioxidant assay | Demonstrated a DPPH radical scavenging activity of 75% at 100 µM concentration. |
In Vivo Studies
A recent animal study explored the therapeutic effects of this compound:
- Objective : To assess anti-inflammatory effects in a rodent model.
- Results : The treatment group exhibited reduced inflammation markers compared to the control group, suggesting potential therapeutic applications in inflammatory diseases.
Pharmacological Applications
Given its diverse biological activities, this compound holds promise for several pharmacological applications:
- Anti-inflammatory Agents : Targeting p38 MAPK pathways could lead to new treatments for chronic inflammatory conditions.
- Antiviral Therapies : Its efficacy against HIV suggests potential development as an antiviral drug.
- Antioxidant Supplements : The antioxidant properties may be harnessed in dietary supplements aimed at reducing oxidative stress-related diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
